molecular formula C14H19N3 B8666799 3-(1-methyl-4-piperidyl)indole-5-ylamine

3-(1-methyl-4-piperidyl)indole-5-ylamine

Cat. No.: B8666799
M. Wt: 229.32 g/mol
InChI Key: CKBJZDHVHHKARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-4-piperidyl)indole-5-ylamine (CAS: 182564-38-1) is a heterocyclic compound featuring an indole core substituted at position 3 with a 1-methylpiperidin-4-yl group and at position 5 with an amine (-NH₂) moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the basic piperidine nitrogen and the aromatic indole system. Synonyms include CHEMBL521235, 5-amino-3-(1-methylpiperidin-4-yl)-1H-indole, and SCHEMBL427406 .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-1H-indol-5-amine

InChI

InChI=1S/C14H19N3/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7,15H2,1H3

InChI Key

CKBJZDHVHHKARV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Naratriptan : The addition of a sulfonamide group at C5 transforms the parent compound into a clinically validated migraine therapeutic. This modification enhances 5-HT1B/1D receptor affinity and oral bioavailability .

Piperidine vs. Piperazine : Replacing the piperidine group (in the target compound) with piperazine (as in 6-(4-methylpiperazin-1-yl)-1H-indole) introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity, which may influence kinase or GPCR selectivity .

Ester Derivatives : The methyl ester variant () demonstrates how functionalization at indole C2 can modulate solubility and membrane permeability, a common strategy in prodrug design .

Physicochemical and Pharmacokinetic Differences

  • Solubility : The primary amine at C5 in this compound increases water solubility compared to its ester or sulfonamide derivatives. Naratriptan’s sulfonamide group further enhances solubility in biological matrices, contributing to its oral efficacy .
  • Receptor Binding : The unmodified amine in the target compound may exhibit weaker 5-HT receptor affinity compared to Naratriptan, which leverages the sulfonamide moiety for stronger receptor interactions .

Research and Development Context

  • Target Compound : Primarily used in exploratory studies to optimize indole-based scaffolds for neurological targets (e.g., serotonin receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.